N1-(2,5-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
CAS No.: 922016-15-7
Cat. No.: VC7209020
Molecular Formula: C26H35N5O2
Molecular Weight: 449.599
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922016-15-7 |
|---|---|
| Molecular Formula | C26H35N5O2 |
| Molecular Weight | 449.599 |
| IUPAC Name | N'-(2,5-dimethylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
| Standard InChI | InChI=1S/C26H35N5O2/c1-18-5-6-19(2)22(15-18)28-26(33)25(32)27-17-24(31-13-11-29(3)12-14-31)20-7-8-23-21(16-20)9-10-30(23)4/h5-8,15-16,24H,9-14,17H2,1-4H3,(H,27,32)(H,28,33) |
| Standard InChI Key | SXWNIAZQZTWTKB-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Composition and Structural Features
The compound’s IUPAC name, N'-(2,5-dimethylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide, reflects its intricate architecture. Key structural components include:
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A 2,5-dimethylphenyl group attached to the oxalamide’s nitrogen, contributing hydrophobic interactions.
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A 1-methylindolin-5-yl moiety, a bicyclic structure common in bioactive molecules, which may enhance binding to aromatic residue-rich targets.
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A 4-methylpiperazine ethyl chain, a flexible spacer that could facilitate interactions with charged or polar regions of biological targets.
The compound’s SMILES notation, CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C, provides a linear representation of its connectivity, while its InChIKey (SXWNIAZQZTWTKB-UHFFFAOYSA-N) offers a unique identifier for database searches.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 922016-15-7 |
| Molecular Formula | C26H35N5O2 |
| Molecular Weight | 449.599 g/mol |
| IUPAC Name | N'-(2,5-dimethylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
| Solubility | Not publicly available |
| LogP (Predicted) | ~2.5 (estimated via analogs) |
The compound’s logP value, estimated from structural analogs, suggests moderate lipophilicity, which may influence its membrane permeability and pharmacokinetic profile.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of N1-(2,5-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide typically involves multi-step reactions, as outlined below:
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Formation of the Oxalamide Backbone:
Oxalic acid derivatives, such as ethyl oxalyl chloride, react with 2,5-dimethylaniline to form the N1-(2,5-dimethylphenyl)oxalamide intermediate. This step often employs base catalysts like triethylamine to neutralize HCl byproducts. -
Introduction of the Piperazine-Ethyl Chain:
The secondary amine group of 4-methylpiperazine undergoes nucleophilic substitution with a bromoethyl intermediate, yielding a piperazine-ethyl moiety. This step may require polar aprotic solvents (e.g., dimethylformamide) and elevated temperatures. -
Coupling with the Indoline Moiety:
The final step involves coupling the piperazine-ethyl intermediate with 1-methylindolin-5-ylamine using carbodiimide coupling agents (e.g., DCC or EDC) to form the tertiary amide bond. Purification via column chromatography or recrystallization ensures high product purity.
Optimization Challenges
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Steric Hindrance: Bulky substituents on the phenyl and indoline groups may slow reaction rates, necessitating extended reaction times or higher temperatures.
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Byproduct Formation: Competing reactions at the piperazine nitrogen require careful stoichiometric control to avoid undesired alkylation.
Biological Activities and Hypothesized Mechanisms
Comparative Analysis with Structural Analogs
Compounds such as N1-(2,4-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide (CAS 922068-72-2) exhibit antiproliferative activity in vitro, suggesting that the 2,5-dimethylphenyl variant may share similar properties. Modifications to the substituent positions (e.g., 2,4- vs. 2,5-dimethyl) could alter target selectivity or potency.
Research Applications and Future Directions
Drug Discovery
The compound’s modular structure allows for derivatization at multiple sites:
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Piperazine Modification: Substituting the 4-methyl group with larger alkyl chains could enhance blood-brain barrier penetration for CNS-targeted therapies.
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Indoline Functionalization: Introducing electron-withdrawing groups (e.g., fluorine) may improve metabolic stability.
Preclinical Development Challenges
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Solubility Optimization: Poor aqueous solubility, common in lipophilic oxalamides, may necessitate formulation with cyclodextrins or lipid-based carriers.
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Toxicology Profiling: Piperazine-containing compounds sometimes exhibit off-target effects on cardiac ion channels, warranting thorough safety assessments.
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